

# "Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-" literature review

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## Compound of Interest

Compound Name:	Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
Cat. No.:	B1329553

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An In-depth Technical Guide to **Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-** (DMDEE)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-**, commonly known by the acronym DMDEE (Dimorpholinodiethyl ether), is a tertiary amine with significant industrial applications.<sup>[1]</sup> Primarily, it functions as a highly selective and efficient blowing catalyst in the manufacturing of polyurethane foams.<sup>[2][3][4]</sup> Its unique molecular structure, featuring two morpholine rings linked by a diethyl ether chain, imparts specific catalytic properties that are crucial for controlling the foam production process.<sup>[2][3][5]</sup> This guide provides a comprehensive review of the available scientific literature on DMDEE, covering its chemical and physical properties, synthesis, industrial applications, and known biological effects.

Synonyms: Dimorpholinodiethyl ether (DMDEE), Bis(2-morpholinoethyl) ether, 2,2'-Dimorpholinodiethyl ether, 4,4'-(Oxydiethylene)bis(morpholine).<sup>[6][7][8]</sup> CAS Number: 6425-39-4 Molecular Formula: C<sub>12</sub>H<sub>24</sub>N<sub>2</sub>O<sub>3</sub>

## Physicochemical Properties

DMDEE is a colorless to pale yellow liquid with a characteristic mild, amine-like odor.<sup>[5]</sup> It is soluble in water and various organic solvents.<sup>[5]</sup> A summary of its key quantitative properties is

presented in Table 1.

Table 1: Physicochemical Properties of DMDEE

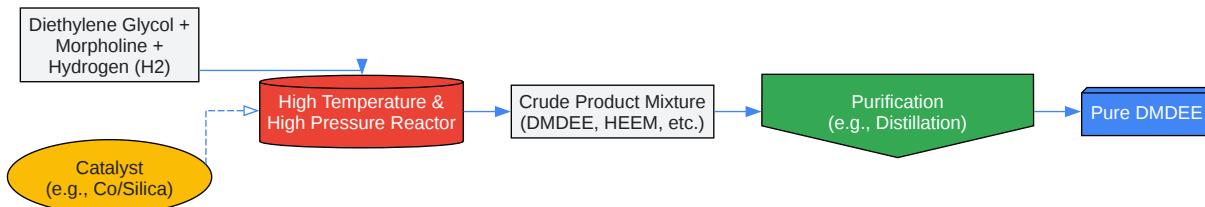
Property	Value	Source(s)
Molecular Weight	244.33 g/mol	[2]
Density	1.06 g/mL at 25 °C	[2][3][9]
Boiling Point	309 °C	[2][3][9]
Melting Point	-28 °C	[4][7]
Flash Point	146 °C (295 °F)	[2][7][10]
Refractive Index	n <sub>20/D</sub> 1.484	[2][3][9]
Vapor Pressure	< 1 mm Hg at 20 °C	[4]
Water Solubility	> 10% (> 100 g/L at 20°C)	[4][11]
pKa	6.92 ± 0.10 (Predicted)	
LogP	0.5 at 25 °C	

## Synthesis and Manufacturing

### General Synthesis Protocol

The industrial synthesis of DMDEE typically involves the reaction of diethylene glycol with morpholine in the presence of hydrogen gas and a metal catalyst.[2][9] Catalysts are often based on copper or cobalt supported on materials like silica or alumina gel.[2][9] The reaction is conducted at elevated temperature and pressure. An alternative route involves the reaction of diethylene glycol with ammonia, where DMDEE is formed as a co-product alongside morpholine.[9]

A patented method describes the process of reacting diethylene glycol and morpholine over a catalyst selected from copper, cobalt on amorphous silica, or cobalt on alumina to produce DMDEE.



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General synthesis workflow for DMDEE.

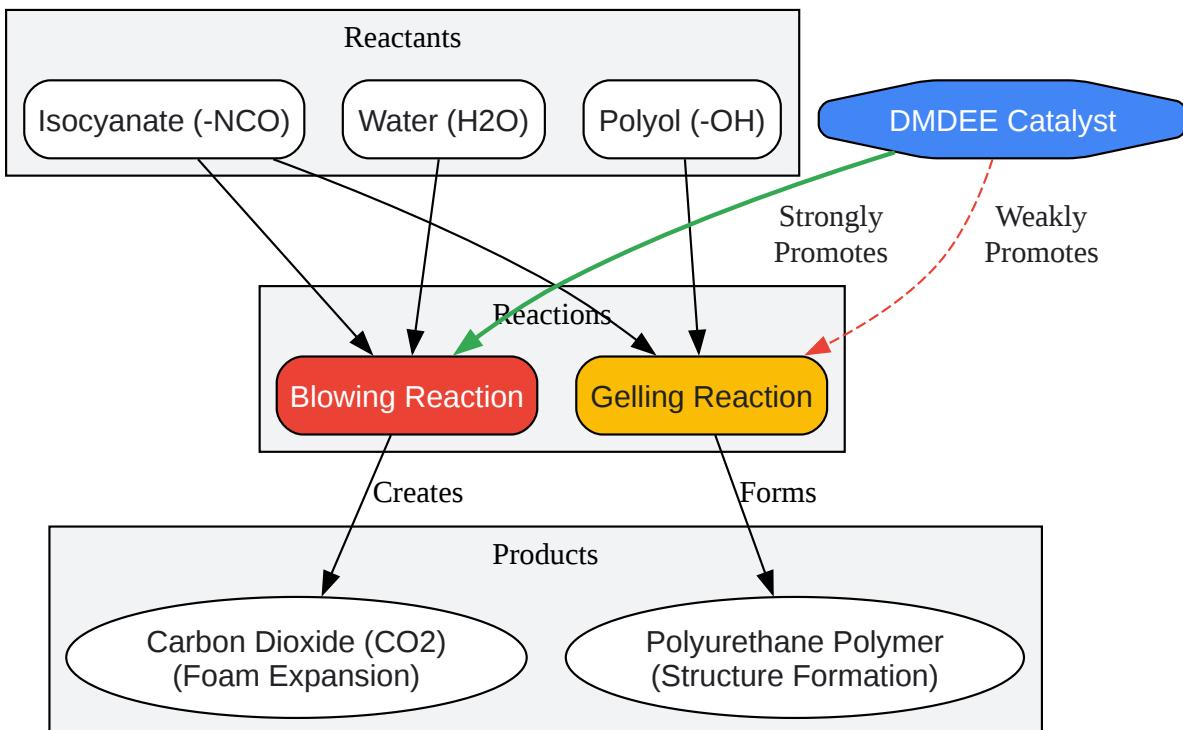
## Industrial Applications: Catalysis in Polyurethane Foam Production

DMDEE's primary industrial role is as a catalyst, specifically a strong foaming or "blowing" catalyst, in the production of polyurethane (PU) foams.<sup>[3][4]</sup> It is particularly valued in one-component systems that cure upon exposure to moisture.<sup>[3][4]</sup>

### Mechanism of Catalysis

In PU foam formation, two main reactions occur: the "gelling" reaction between a polyol and an isocyanate to form the urethane polymer backbone, and the "blowing" reaction between an isocyanate and water, which generates carbon dioxide (CO<sub>2</sub>) gas. This CO<sub>2</sub> gas creates the cellular foam structure.<sup>[6]</sup>

DMDEE is highly selective for the blowing (isocyanate-water) reaction and has relatively low gelling activity.<sup>[3][4]</sup> This characteristic is highly desirable as it allows for a controlled foam expansion and uniform cell structure without causing premature gelling or cross-linking of the polymer.<sup>[2][3]</sup> The steric hindrance provided by the morpholine groups is thought to contribute to this selectivity and also extends the storage stability (shelf life) of isocyanate-containing prepolymers.<sup>[4]</sup> It is typically added in concentrations of 0.3-0.55% of the polyether/ester component in the formulation.<sup>[4]</sup>



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Role of DMDEE in polyurethane foam formation.

## Biological Activity and Toxicology

While the broader class of "morpholine derivatives" has been explored for various medicinal chemistry applications, including CNS-targeted therapies, specific biological activity data for DMDEE is limited primarily to toxicology studies. To date, no studies have been identified that elucidate a specific mechanism of action or cellular signaling pathway for DMDEE in a biological context.

## Quantitative Toxicological Data

Toxicology studies have been conducted to assess the safety profile of DMDEE. The available quantitative data is summarized in Table 2.

Table 2: Toxicological Data for DMDEE

Parameter	Species	Route	Value	Source(s)
LD <sub>50</sub>	Rat	Oral	2.025 g/kg	[11]
LD <sub>50</sub>	Rabbit	Dermal	3.038 g/kg	[11]
Draize Score (Skin)	Rabbit	Dermal	2.7 / 8.0 (Moderately Irritating)	[11]
Draize Score (Eye)	Rabbit	Ocular	22.5 / 110 (Moderately Irritating)	[11]
Gestational Transfer	Rat	Oral	Fetus concentration ~2x higher than dam	[5]
Lactational Transfer	Rat	Oral	Pup plasma concentration >10x lower than dam	[5]

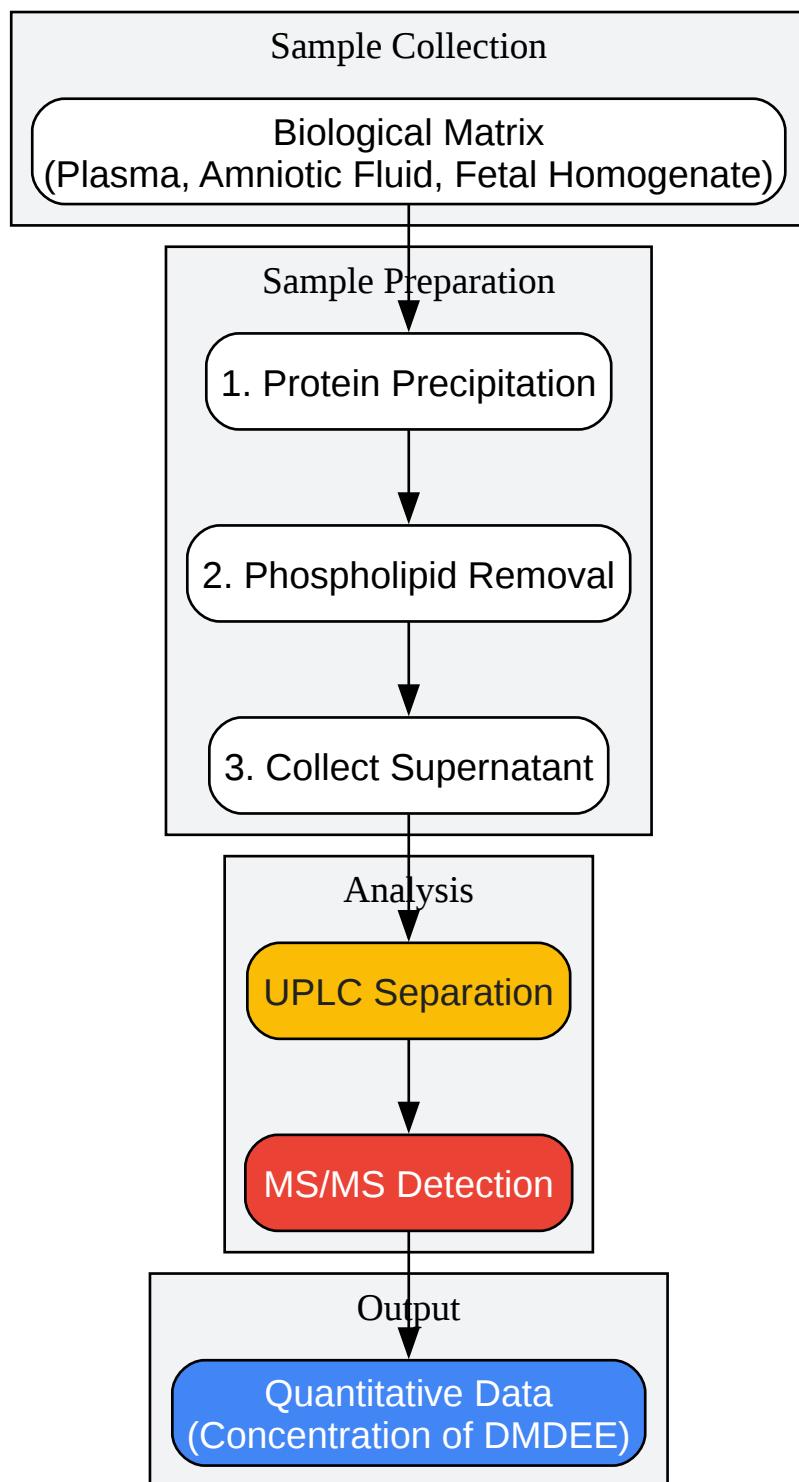
## Experimental Protocols: Bioanalytical Method

A key study by Silinski et al. (2021) developed and validated a method for quantifying DMDEE in biological matrices to assess its transfer during gestation and lactation in rats.[5]

Protocol: UPLC-MS/MS for DMDEE Quantitation in Rat Plasma[5]

- Sample Preparation:
  - Protein precipitation is performed on plasma samples.
  - This is followed by the removal of phospholipids.

- For fetal samples, tissues are first homogenized in water before the precipitation and delipidation steps.
- Chromatography:
  - System: Ultra-Performance Liquid Chromatography (UPLC).
  - The prepared supernatant is injected for analysis.
- Detection:
  - System: Tandem Mass Spectrometry (MS/MS).
  - Quantitation is performed based on the specific mass-to-charge ratio of DMDEE.
- Method Validation Parameters:
  - Concentration Range: 5 to 1000 ng/mL in male Sprague Dawley rat plasma.
  - Linearity:  $r \geq 0.99$ .
  - Accuracy (Mean Relative Error):  $\leq \pm 11.9\%$ .
  - Precision (Relative Standard Deviation):  $\leq 2.7\%$ .
  - Limit of Detection (LOD): 0.262 ng/mL.
  - Mean Absolute Recovery: 106%.



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Workflow for UPLC-MS/MS quantitation of DMDEE.

The study found that DMDEE concentrations increased with the dose in all matrices and demonstrated gestational transfer, with fetal concentrations being almost twice as high as in the dams.<sup>[5]</sup> Conversely, transfer via lactation appeared to be less significant.<sup>[5]</sup>

## Conclusion

**Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-** (DMDEE) is a well-characterized compound with a critical and specific role as a blowing catalyst in the polyurethane industry. Its value lies in its ability to selectively promote the water-isocyanate reaction, ensuring controlled foam formation and stable prepolymer systems. While its physicochemical properties and industrial synthesis are well-documented, its biological profile is primarily defined by toxicological data. Studies have established key toxicity metrics and demonstrated its ability to cross the gestational barrier in animal models. However, for the drug development community, it is important to note that the current body of literature lacks specific research into the molecular mechanisms, cellular targets, or signaling pathways affected by DMDEE. Future research could explore these areas to build a more complete understanding of its interaction with biological systems.

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